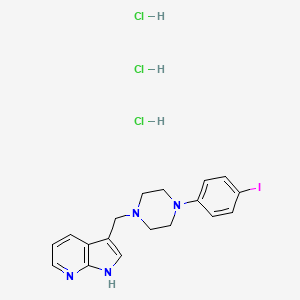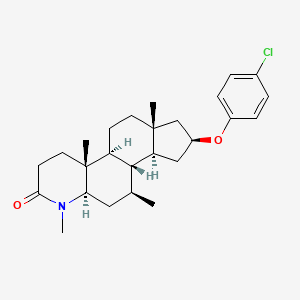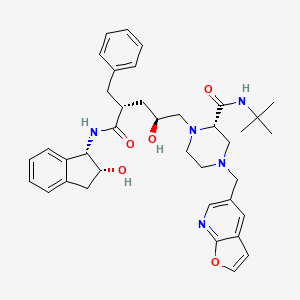
2-(beta-(3-Iodo-4-hydroxyphenyl)ethylaminomethyl)tetralone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(beta-(3-Iodo-4-hydroxyphenyl)ethylaminomethyl)tetralone is a chemical compound with the molecular formula C19H20INO2 It is known for its unique structure, which includes an iodinated phenyl group and a tetralone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(beta-(3-Iodo-4-hydroxyphenyl)ethylaminomethyl)tetralone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a hydroxyphenyl compound, followed by the formation of the ethylaminomethyl linkage and subsequent cyclization to form the tetralone structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(beta-(3-Iodo-4-hydroxyphenyl)ethylaminomethyl)tetralone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or removal of the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized tetralone derivatives .
Wissenschaftliche Forschungsanwendungen
2-(beta-(3-Iodo-4-hydroxyphenyl)ethylaminomethyl)tetralone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an adrenergic alpha-antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(beta-(3-Iodo-4-hydroxyphenyl)ethylaminomethyl)tetralone involves its interaction with specific molecular targets. As an adrenergic alpha-antagonist, it binds to alpha-adrenergic receptors, inhibiting their activity. This interaction can modulate various physiological processes, including vascular tone and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(beta-(4-Hydroxyphenyl)ethylaminomethyl)tetralone: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-(beta-(3-Bromo-4-hydroxyphenyl)ethylaminomethyl)tetralone: Contains a bromine atom instead of iodine, potentially altering its chemical properties and interactions.
2-(beta-(3-Chloro-4-hydroxyphenyl)ethylaminomethyl)tetralone: Features a chlorine atom, which can influence its reactivity and biological effects.
Uniqueness
The presence of the iodine atom in 2-(beta-(3-Iodo-4-hydroxyphenyl)ethylaminomethyl)tetralone makes it unique compared to its analogs. Iodine’s larger atomic size and higher reactivity can significantly impact the compound’s chemical behavior and interactions with biological targets .
Eigenschaften
CAS-Nummer |
95034-25-6 |
|---|---|
Molekularformel |
C19H20INO2 |
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
2-[[2-(4-hydroxy-2-iodophenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C19H20INO2/c20-18-11-16(22)8-7-14(18)9-10-21-12-15-6-5-13-3-1-2-4-17(13)19(15)23/h1-4,7-8,11,15,21-22H,5-6,9-10,12H2 |
InChI-Schlüssel |
MIQRUWUVLIWVAW-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1CNCCC3=CC(=C(C=C3)O)I |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=O)C1CNCCC3=C(C=C(C=C3)O)I |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(125-iodo-4-hydroxyphenyl)ethylaminomethyltetralone 125I-HEAT 2-(beta-(3-iodo-4-hydroxyphenyl)ethylaminomethyl)tetralone 2-(beta-(3-iodo-4-hydroxyphenyl)ethylaminomethyl)tetralone, (+-)-isomer 2-(beta-(3-iodo-4-hydroxyphenyl)ethylaminomethyl)tetralone, (+-)-isomer, 125I-labeled 2-(beta-(3-iodo-4-hydroxyphenyl)ethylaminomethyl)tetralone, 125I-labeled 2-(beta-(4-hydroxy-3-iodophenyl)ethylaminomethyl)tetralone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B1674065.png)

![(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid](/img/structure/B1674067.png)


![3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1674075.png)






